molecular formula C12H9F2N B1328164 3',4'-Difluoro[1,1'-biphenyl]-2-amine CAS No. 873056-62-3

3',4'-Difluoro[1,1'-biphenyl]-2-amine

Cat. No. B1328164
CAS RN: 873056-62-3
M. Wt: 205.2 g/mol
InChI Key: HFHHGKVFBPGNTR-UHFFFAOYSA-N
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Description

The compound "3',4'-Difluoro[1,1'-biphenyl]-2-amine" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be relevant to the compound . Fluorinated compounds are of significant interest due to their unique properties, such as high thermal stability and altered electronic characteristics, which make them valuable in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into aromatic rings. For instance, the synthesis of a novel fluorinated aromatic diamine monomer was achieved by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . Similarly, another paper describes the preparation of a trifluoromethyl-substituted bis(ether amine) monomer through nucleophilic substitution and catalytic reduction . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using spectroscopic techniques such as IR, Raman, UV-visible, and NMR spectroscopy, as well as X-ray diffraction methods . These techniques can provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of the compound. For example, the solid-state structure of a trifluoromethyl-substituted β-aminoenone was determined, revealing a nearly planar molecular skeleton stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions, including dehydrative amidation , imidization to form polyimides , and nucleophilic attack on carbon-carbon double bonds . The presence of fluorine atoms can significantly influence the reactivity and selectivity of these reactions due to their electronegativity and ability to stabilize negative charge. For example, difluoroenol silyl ethers can react with amines to form difluoroimines, which can be further transformed into enantiopure alpha-difluoromethyl amines and amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability, solubility in organic solvents, and low dielectric constants . These properties are attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms. For instance, fluorinated polyimides derived from a trifluoromethyl-substituted diamine exhibited glass-transition temperatures ranging from 227 to 269 °C and showed no significant decomposition below 500 °C . The introduction of fluorine atoms can also lead to low water uptake and unique optical properties, such as low UV-visible absorption cutoff wavelengths .

Scientific Research Applications

Catalyst Development

3',4'-Difluoro[1,1'-biphenyl]-2-amine is utilized in the development of catalysts. For example, palladium complexes supported by (o-biphenyl)P(t-Bu)(2) or (o-biphenyl)PCy(2) are efficient catalysts for the catalytic amination of a wide variety of aryl halides and triflates. These catalysts perform well for different substrate combinations, including chloropyridines and functionalized aryl halides and triflates, and are effective due to a combination of steric and electronic properties promoting oxidative addition, Pd-N bond formation, and reductive elimination (Wolfe et al., 2000).

Reaction Mechanisms

The compound plays a role in studying reaction mechanisms. For instance, it's involved in nucleophilic attacks on carbon–carbon double bonds, where the reaction with primary and secondary amines yields different products and involves various reaction rates and equilibriums (Leffek & Maciejewska, 1986).

Synthesis and Characterization

It's used in the synthesis and characterization of new compounds. A study focused on the preparation of organomercury and organotellurium compounds containing amino groups, including derivatives of [1,1'-biphenyl]-4-amine. The new compounds were characterized using spectroscopic methods, and their molecular structures were investigated using density functional theory (Mokhtar & Al-Saadawy, 2022).

Material Synthesis

It is also significant in material synthesis, particularly in the development of novel synthon for chemoselective preparation of important compounds in drug discovery programs, like the synthesis of thiazoles (Colella et al., 2018).

Photophysical and Electronic Applications

The compound finds applications in photophysical and electronic domains. For instance, the synthesis of bipolar molecules with hole-transporting triphenylamine and electron-transporting benzimidazole moieties, which are used in the fabrication of organic light-emitting diodes (OLEDs), involves similar structures (Ge et al., 2008).

Organic Chemistry and Synthesis

In organic chemistry, it's used in various syntheses, such as the creation of polysubstituted pyridazinones, and has implications for drug discovery (Pattison et al., 2009).

properties

IUPAC Name

2-(3,4-difluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHHGKVFBPGNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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